1,2-Dibromo-1-iodotrifluoroethane
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Overview
Description
1,2-Dibromo-1-iodotrifluoroethane is an organohalide compound with the molecular formula C2Br2F3I. It is a liquid at room temperature and is known for its unique combination of bromine, iodine, and fluorine atoms. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-iodotrifluoroethane can be synthesized through the halogenation of trifluoroethene. The process involves the addition of bromine and iodine to the double bond of trifluoroethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1-iodotrifluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or fluorine, and the reactions are typically carried out in the presence of a catalyst.
Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives of trifluoroethane.
Elimination Reactions: Products include alkenes and alkynes with different degrees of halogenation.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
1,2-Dibromo-1-iodotrifluoroethane is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine, iodine, and fluorine atoms into organic molecules.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: It is used in medicinal chemistry to develop new pharmaceuticals with unique halogenated structures.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-Dibromo-1-iodotrifluoroethane involves its ability to undergo various chemical reactions due to the presence of bromine, iodine, and fluorine atoms. These atoms can participate in substitution, elimination, and redox reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-1-chlorotrifluoroethane
- 1,2-Dibromo-1-fluorotrifluoroethane
- 1,2-Dibromo-1,1,2-trifluoroethane
Uniqueness
1,2-Dibromo-1-iodotrifluoroethane is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties compared to other similar compounds. The combination of these halogens with fluorine atoms makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
1,2-dibromo-1,1,2-trifluoro-2-iodoethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJHLYGOOZDRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)I)(F)(F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371598 |
Source
|
Record name | 1,2-Dibromo-1-iodotrifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-01-3 |
Source
|
Record name | 1,2-Dibromo-1-iodotrifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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